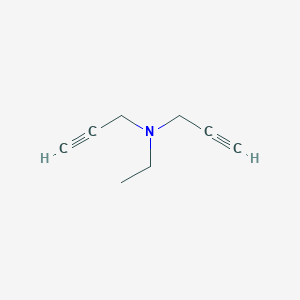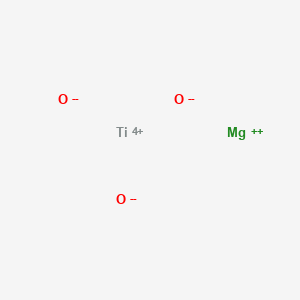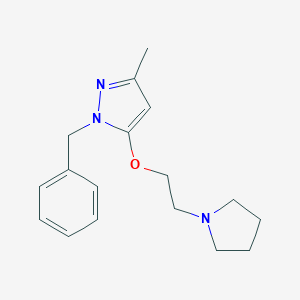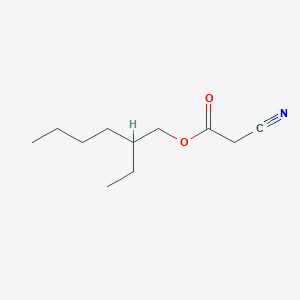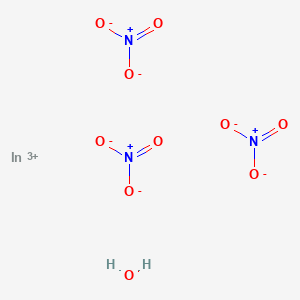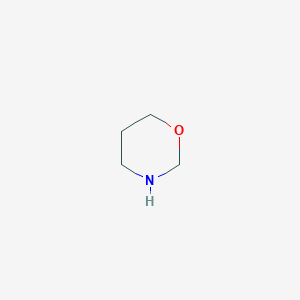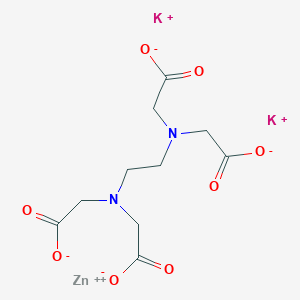
Potassium zinc ethylenediaminetetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium zinc ethylenediaminetetraacetate (K2ZnEDTA) is a chelating agent that is used in various scientific research applications. It is a salt of ethylenediaminetetraacetic acid (EDTA) and is commonly used to chelate zinc ions in biological systems. K2ZnEDTA is a crystalline powder that is soluble in water and has a molecular weight of 389.6 g/mol.
作用机制
Potassium zinc ethylenediaminetetraacetate works by binding to zinc ions, forming a stable complex. The complex prevents the zinc ions from interacting with other molecules in the biological system, allowing researchers to study the effects of zinc depletion or supplementation. Potassium zinc ethylenediaminetetraacetate has a high affinity for zinc ions, making it an effective chelating agent.
生化和生理效应
Potassium zinc ethylenediaminetetraacetate has been shown to have various biochemical and physiological effects. Studies have shown that Potassium zinc ethylenediaminetetraacetate can induce apoptosis in cancer cells by depleting intracellular zinc levels. It has also been shown to increase the expression of metallothionein, a protein that binds to heavy metals and protects against oxidative stress. Potassium zinc ethylenediaminetetraacetate has also been shown to have neuroprotective effects in animal models of neurological disorders.
实验室实验的优点和局限性
Potassium zinc ethylenediaminetetraacetate has several advantages as a chelating agent for lab experiments. It has a high affinity for zinc ions, making it an effective chelating agent. It is also water-soluble, making it easy to use in aqueous solutions. However, Potassium zinc ethylenediaminetetraacetate has some limitations. It can bind to other metal ions, such as calcium and magnesium, which can interfere with experiments involving these ions. It can also be toxic to cells at high concentrations.
未来方向
There are several future directions for research involving Potassium zinc ethylenediaminetetraacetate. One area of research is the role of zinc in neurological disorders, such as Alzheimer's disease. Potassium zinc ethylenediaminetetraacetate has been shown to have neuroprotective effects in animal models of neurological disorders, and further research is needed to investigate its potential therapeutic effects. Another area of research is the development of new chelating agents that have higher selectivity for specific metal ions, such as zinc. These agents could be used to investigate the role of specific metal ions in biological processes.
合成方法
Potassium zinc ethylenediaminetetraacetate can be synthesized by reacting zinc oxide with EDTA in the presence of potassium hydroxide. The reaction results in the formation of Potassium zinc ethylenediaminetetraacetate and water. The process involves the addition of zinc oxide to a solution of EDTA and potassium hydroxide. The mixture is heated and stirred until Potassium zinc ethylenediaminetetraacetate crystals are formed. The crystals are then filtered and dried.
科学研究应用
Potassium zinc ethylenediaminetetraacetate is widely used in scientific research applications due to its ability to chelate zinc ions. Zinc is an essential trace element that plays a vital role in various biological processes, including DNA synthesis, cell division, and protein synthesis. Potassium zinc ethylenediaminetetraacetate is commonly used in cell culture studies to investigate the role of zinc in cellular processes. It is also used in studies involving zinc transporters and zinc-binding proteins.
属性
CAS 编号 |
14689-29-3 |
|---|---|
产品名称 |
Potassium zinc ethylenediaminetetraacetate |
分子式 |
C10H12K2N2O8Zn |
分子量 |
431.8 g/mol |
IUPAC 名称 |
dipotassium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2K.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;2*+1;+2/p-4 |
InChI 键 |
HALPFWFCTAYLEL-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[Zn+2] |
规范 SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[Zn+2] |
其他 CAS 编号 |
14689-29-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)


